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Compound of Interest

Compound Name: 4-Pyrimidine methanamine

Cat. No.: B030526 Get Quote

Abstract: This technical guide provides a summary of spectroscopic data relevant to the

analysis of 4-pyrimidine methanamine (pyrimidin-4-ylmethanamine). Due to the limited

availability of public spectroscopic data for this specific compound, this document presents

representative data from a structurally analogous compound, 4-(aminomethyl)pyridine. The

guide includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) data, alongside detailed experimental protocols for these techniques.

This information is intended to serve as a valuable resource for researchers, scientists, and

professionals in drug development and chemical synthesis.

Introduction
4-Pyrimidine methanamine, systematically named (pyrimidin-4-yl)methanamine (CAS No:

45588-79-2), is a heterocyclic amine of interest in medicinal chemistry and materials science.

The characterization of such molecules is fundamentally reliant on a suite of spectroscopic

techniques, including NMR, IR, and MS, which provide detailed insights into molecular

structure, functional groups, and molecular weight.

A comprehensive search of public scientific databases indicates a scarcity of published

experimental spectroscopic data for 4-pyrimidine methanamine. Therefore, this guide utilizes

data from the structurally similar compound, 4-(aminomethyl)pyridine (CAS No: 3731-53-1), as

a proxy. The pyridine ring in this analog is isoelectronic to the pyrimidine ring, and the

aminomethyl group is identical, making it a suitable reference for predicting the spectroscopic

behavior of 4-pyrimidine methanamine.
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Spectroscopic Data Summary
The following sections present representative spectroscopic data for 4-(aminomethyl)pyridine.

These values are intended to provide a baseline for the expected spectral characteristics of 4-
pyrimidine methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Data for 4-(aminomethyl)pyridine

Chemical Shift (ppm) Solvent Assignment

8.54 CDCl₃ Pyridine H-2, H-6[1]

7.25 CDCl₃ Pyridine H-3, H-5[1]

3.90 CDCl₃ -CH₂-[1]

1.52 CDCl₃ -NH₂[1]

8.60 DMSO-d₆ Pyridine H-2, H-6[1]

7.41 DMSO-d₆ Pyridine H-3, H-5[1]

3.83 DMSO-d₆ -CH₂-[1]

2.39 DMSO-d₆ -NH₂[1]

Table 2: ¹³C NMR Data for 4-(aminomethyl)pyridine

Chemical Shift (ppm) Solvent Assignment

150.0 Chloroform-d Pyridine C-2, C-6

149.5 Chloroform-d Pyridine C-4

122.5 Chloroform-d Pyridine C-3, C-5

45.5 Chloroform-d -CH₂-
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The primary

amine and aromatic heterocycle are key features.

Table 3: IR Absorption Bands for 4-(aminomethyl)pyridine

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Sharp N-H stretch (primary amine)[2]

3000-3100 Medium Aromatic C-H stretch

2850-2960 Medium Aliphatic C-H stretch

~1600 Strong C=C and C=N ring stretching

1580-1650 Medium N-H bend (scissoring)[3]

1250-1335 Medium-Strong Aromatic C-N stretch[3]

665-910 Strong, Broad N-H wag[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 4-(aminomethyl)pyridine

m/z Relative Intensity Assignment

108 High [M]⁺ (Molecular Ion)

107 High [M-H]⁺

91 Medium [M-NH₂]⁺

80 Medium [M-CH₂NH₂]⁺

78 High [C₅H₄N]⁺ (pyridyl cation)
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing

(0 ppm).

Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key

parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (typically

16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Typical parameters

include a spectral width of 0 to 200 ppm and a larger number of scans due to the lower

natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding the sample

with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is

recorded first. Then, the sample spectrum is recorded, typically in the range of 4000 to 400

cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, typically

using an electron energy of 70 eV. For less volatile or thermally labile compounds, soft

ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are

preferred.

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap,

separates the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum.

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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